An In-depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
An In-depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
CAS Number: 155836-48-9
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a detailed exploration of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Due to the limited availability of specific literature on this complex molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust and practical resource.
Introduction: Unveiling a Complex Chiral Synthon
(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, often referred to as N-Boc-beta-phenyl-D-phenylalaninol, is a fascinating and structurally intricate chiral amino alcohol. Its framework, featuring two phenyl groups and a protected amine, presents a unique scaffold for the synthesis of novel organic molecules. The "beta-phenyl" designation indicates an additional phenyl group at the beta position relative to the amino group, distinguishing it from the more common N-Boc-phenylalaninol. This structural complexity, combined with its defined stereochemistry, makes it a valuable, albeit specialized, tool for chemists aiming to construct complex chiral architectures.
The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of its utility, rendering the amine nucleophilicity inert under a wide range of reaction conditions, yet readily removable under specific acidic protocols. This allows for selective transformations at other sites of the molecule. This guide will delve into the physicochemical properties, a proposed enantioselective synthetic approach, potential applications, and detailed experimental protocols relevant to this compound.
Physicochemical and Structural Properties
A thorough understanding of the physical and structural characteristics of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 155836-48-9 | |
| Molecular Formula | C₂₀H₂₅NO₃ | |
| Molecular Weight | 327.42 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 114-116 °C | |
| Optical Rotation | [α]²²/D -21° (c=1 in methanol) | |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. |
Structural Elucidation:
The structure of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol is characterized by a propanol backbone with several key substituents that dictate its chemical behavior and stereochemistry.
Figure 1: Structure of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol.
Proposed Enantioselective Synthesis
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic workflow for (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol.
Causality Behind Experimental Choices:
-
Step 1: Mannich-type Reaction: The initial formation of the beta-amino ketone precursor is a classic and efficient method for constructing the carbon skeleton. The Mannich reaction, or a related conjugate addition of an amine to an α,β-unsaturated ketone, provides a direct route to the required 1,3-amino ketone structure.
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Step 2: Asymmetric Reduction (Corey-Itsuno Reduction): The key to establishing the desired (R)-configuration at the newly formed stereocenter of the alcohol is the use of a chiral reducing agent. The Corey-Itsuno reduction, employing a chiral oxazaborolidine catalyst (CBS catalyst), is a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2][3][4][5] The choice of the (S)-CBS catalyst would be expected to yield the desired (R)-alcohol. This method is well-regarded for its high enantioselectivity and broad substrate scope.
-
Step 3: N-Boc Protection: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity, the mild reaction conditions required, and the clean formation of the N-Boc protected product.[6][7][8] This protection is crucial for subsequent synthetic manipulations where the nucleophilicity of the amine needs to be masked.
Detailed Experimental Protocol (Proposed):
Step 2: Asymmetric Reduction of 1,3-diphenyl-3-aminopropan-1-one
-
Materials:
-
1,3-diphenyl-3-aminopropan-1-one
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and slowly add the borane-THF complex solution (1.0 eq.). Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve 1,3-diphenyl-3-aminopropan-1-one (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the beta-amino ketone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (1R,2R)-3-amino-1,3-diphenylpropan-1-ol.
-
Step 3: N-Boc Protection
-
Procedure:
-
Dissolve the purified (1R,2R)-3-amino-1,3-diphenylpropan-1-ol (1.0 eq.) in a mixture of THF and water.
-
Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol.
-
Potential Applications in Drug Discovery and Asymmetric Synthesis
While specific applications for (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol are not extensively documented, its structural features suggest significant potential in several areas of chemical research, particularly in medicinal chemistry and as a chiral auxiliary.
-
Peptidomimetics and Drug Design: Beta-amino acids are known to be valuable components of peptidomimetics.[9][10][11] Peptides incorporating beta-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural alpha-amino acid counterparts. The unique conformational properties imparted by the beta-amino acid backbone can also lead to novel secondary structures, which can be exploited in the design of bioactive molecules that mimic or disrupt protein-protein interactions. The two phenyl groups in this molecule offer opportunities for π-π stacking interactions, which can be crucial for binding to biological targets.
-
Chiral Auxiliaries and Ligands: Chiral 1,2-amino alcohols are widely used as precursors for chiral auxiliaries and ligands in asymmetric synthesis.[12][13][14] The defined stereochemistry of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol makes it an attractive candidate for the development of new chiral catalysts. After deprotection of the Boc group and potential modification of the hydroxyl group, the resulting amino alcohol could be used to direct the stereochemical outcome of a wide range of chemical transformations.
-
Synthesis of Complex Natural Products and Bioactive Molecules: The intricate stereochemical and functional group arrangement of this molecule makes it a valuable building block for the total synthesis of complex natural products that contain similar structural motifs.
Spectroscopic Data (Predicted)
Given the absence of published experimental spectra for (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, the following are predicted spectroscopic data based on its structure. These predictions can serve as a guide for the characterization of the synthesized compound. Online prediction tools can provide estimated values.[15]
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 10H, Ar-H): Protons of the two phenyl rings.
-
δ 5.1-5.3 (br d, 1H, NH): The proton of the carbamate group, likely broadened due to quadrupolar relaxation and exchange.
-
δ 4.8-5.0 (m, 1H, CH-OH): The proton on the carbon bearing the hydroxyl group.
-
δ 4.2-4.4 (m, 1H, CH-N): The proton on the carbon bearing the protected amino group.
-
δ 3.6-3.8 (m, 2H, CH₂-O): The diastereotopic protons of the CH₂OH group.
-
δ 2.0-2.2 (br s, 1H, OH): The hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.
-
δ 1.45 (s, 9H, C(CH₃)₃): The nine equivalent protons of the tert-butyl group.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 155-157 (C=O, carbamate)
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δ 140-142 (Ar-C, quaternary)
-
δ 127-129 (Ar-CH)
-
δ 80-82 (-C(CH₃)₃)
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δ 70-72 (CH-OH)
-
δ 65-67 (CH₂-OH)
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δ 55-57 (CH-N)
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δ 28.5 (C(CH₃)₃)
IR (Predicted, KBr, cm⁻¹):
-
3400-3300 (O-H stretch, N-H stretch)
-
3100-3000 (Ar C-H stretch)
-
2980-2850 (Aliphatic C-H stretch)
-
1680-1700 (C=O stretch, carbamate)
-
1510-1530 (N-H bend)
-
1160-1170 (C-O stretch, carbamate)
-
700-750 (Ar C-H bend)
Mass Spectrometry (Predicted):
-
ESI-MS (m/z): [M+Na]⁺ calculated for C₂₀H₂₅NNaO₃⁺: 350.17.
Handling and Safety
As a laboratory chemical with limited toxicological data, (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol represents a chiral building block of considerable synthetic potential. While specific literature on this molecule is sparse, its structural relationship to well-studied beta-amino acids and chiral amino alcohols allows for the rational design of synthetic routes and the postulation of valuable applications in medicinal chemistry and asymmetric catalysis. The proposed enantioselective synthesis via a Corey-Itsuno reduction of a beta-amino ketone precursor provides a viable and scientifically grounded approach to accessing this complex molecule. As research into novel chiral architectures continues to expand, it is anticipated that the utility of specialized synthons such as this will become increasingly apparent.
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